N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methyl-3-nitrobenzamide
CAS No.: 941964-12-1
Cat. No.: VC4846410
Molecular Formula: C16H19N3O4
Molecular Weight: 317.345
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941964-12-1 |
|---|---|
| Molecular Formula | C16H19N3O4 |
| Molecular Weight | 317.345 |
| IUPAC Name | N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methyl-3-nitrobenzamide |
| Standard InChI | InChI=1S/C16H19N3O4/c1-11-12(6-4-7-13(11)19(21)22)16(20)17-10-14(18(2)3)15-8-5-9-23-15/h4-9,14H,10H2,1-3H3,(H,17,20) |
| Standard InChI Key | SYNCMCABFZRXTM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC=CO2)N(C)C |
Introduction
Synthesis
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methyl-3-nitrobenzamide likely involves multiple steps:
-
Preparation of the Benzamide Core:
-
Starting with 2-methyl-3-nitrobenzoic acid, conversion to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂).
-
Reaction with an appropriate amine to form the benzamide backbone.
-
-
Introduction of the Side Chain:
-
The side chain, containing the dimethylamino and furan moieties, can be synthesized separately.
-
Coupling of the side chain to the benzamide core via nucleophilic substitution or amidation.
-
-
Purification:
-
Techniques such as recrystallization or chromatography (e.g., HPLC) are used to isolate the pure compound.
-
Potential Applications
The compound’s structure suggests potential activities in medicinal chemistry:
-
Pharmacological Activity:
-
The nitrobenzamide backbone is often associated with antimicrobial and anticancer activities.
-
The dimethylamino group may enhance binding affinity to biological targets due to its basicity.
-
The furan ring contributes to lipophilicity, potentially aiding membrane permeability.
-
-
Molecular Docking Studies:
-
Computational studies could explore its interaction with enzymes like kinases or receptors relevant in cancer or microbial resistance pathways.
-
-
Drug Development:
-
Modifications of this scaffold could yield derivatives with improved potency or selectivity.
-
Analytical Characterization
To confirm the structure and purity of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methyl-3-nitrobenzamide, several analytical techniques are employed:
-
Spectroscopy:
-
NMR (¹H and ¹³C): Identifies chemical shifts corresponding to aromatic protons, amide groups, and aliphatic chains.
-
IR Spectroscopy: Detects functional groups like amides (C=O stretch) and nitro groups (NO₂ stretch).
-
-
Mass Spectrometry (MS):
-
Confirms molecular weight and fragmentation patterns.
-
-
Chromatography:
-
High-performance liquid chromatography (HPLC) ensures compound purity.
-
Research Implications
The compound’s unique combination of functional groups makes it a candidate for further research in:
-
Structure-Activity Relationship (SAR) Studies:
-
Exploring how modifications affect biological activity.
-
-
Biological Assays:
-
Screening against bacterial strains or cancer cell lines to determine efficacy.
-
-
Toxicology Studies:
-
Evaluating safety profiles for potential therapeutic use.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume